

"Anti-melanoma agent 3" chemical structure and properties

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Compound of Interest

Compound Name: Anti-melanoma agent 3

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In-Depth Technical Guide: Anti-melanoma Agent 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-melanoma agent 3, also identified as compound 5cb, is a novel synthetic small molecule belonging to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds. It has demonstrated significant potential as an anti-cancer agent, particularly in the context of melanoma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and anti-melanoma activity, supported by experimental data and protocols.

Chemical Structure and Properties

Anti-melanoma agent 3 is chemically known as (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone. Its structure is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and a 3,4,5-trimethoxybenzoyl group at the 4-position.

Chemical Structure:

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Caption: 2D structure of **Anti-melanoma agent 3** ((2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone).

Physicochemical Properties

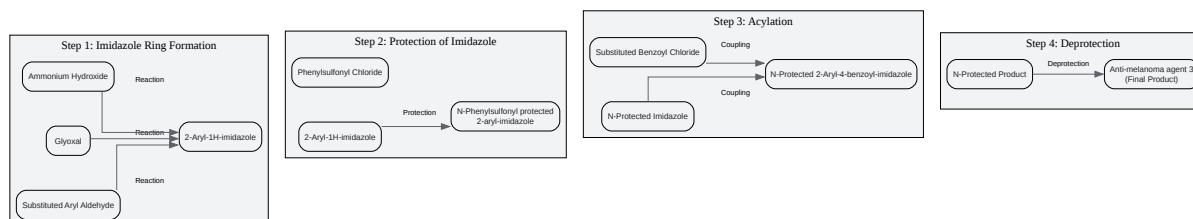
A summary of the key physicochemical properties of **Anti-melanoma agent 3** is presented in Table 1. Notably, related 2-aryl-4-benzoyl-imidazole analogs have shown substantially improved aqueous solubility compared to other tubulin inhibitors like paclitaxel and combretastatin A4^[1].

Table 1: Physicochemical Properties of **Anti-melanoma Agent 3**

Property	Value	Reference
IUPAC Name	(2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone	[1]
Synonyms	Anti-melanoma agent 3, Compound 5cb	[1]
CAS Number	1253697-49-2	N/A
Molecular Formula	C ₁₉ H ₁₇ FN ₂ O ₄	Calculated
Molecular Weight	372.35 g/mol	Calculated
Appearance	Solid (at room temperature)	N/A
Aqueous Solubility	Data not available for 5cb. A related analog (5ga) has a solubility of 48.9 µg/mL.	[1]
LogP	3.2 (Predicted)	N/A

Synthesis

The synthesis of **Anti-melanoma agent 3** and its analogs follows a multi-step synthetic route. The general workflow for the synthesis of 2-aryl-4-benzoyl-imidazoles is depicted in the diagram below.



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Caption: General synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

Detailed Experimental Protocol for Synthesis

The synthesis of (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (5cb) is achieved through the following key steps^[1]:

- **Formation of 2-(4-fluorophenyl)-1H-imidazole:** 4-fluorobenzaldehyde is reacted with glyoxal and ammonium hydroxide in ethanol at room temperature.
- **Protection of the Imidazole Nitrogen:** The resulting 2-(4-fluorophenyl)-1H-imidazole is treated with phenylsulfonyl chloride and sodium hydride in tetrahydrofuran (THF) to yield the N-phenylsulfonyl protected intermediate.
- **Benzoylation:** The protected imidazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of tert-butyl lithium in THF at -78 °C.
- **Deprotection:** The final step involves the removal of the phenylsulfonyl protecting group using tetrabutylammonium fluoride in THF to yield the desired product, **Anti-melanoma**

agent 3.

Biological Activity and Mechanism of Action

Anti-melanoma agent 3 exhibits potent antiproliferative activity against a range of cancer cell lines, including melanoma.

In Vitro Anti-melanoma Activity

The in vitro growth inhibitory effects of **Anti-melanoma agent 3** and related compounds have been evaluated against various human melanoma cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2. The data indicates high potency, with activity in the nanomolar range.

Table 2: In Vitro Antiproliferative Activity of **Anti-melanoma Agent 3** (5cb) and Related Analogs

Compound	A375 (Melanoma) IC ₅₀ (nM)	WM164 (Melanoma) IC ₅₀ (nM)	MDA-MB- 435 (Melanoma) IC ₅₀ (nM)	MDA-MB- 435/LCC6M DR1 (Resistant Melanoma) IC ₅₀ (nM)	Reference
5cb	19.3	21.7	20.1	22.4	[1]
5da	15.2	16.8	14.9	16.0	[1]
Colchicine	4.5	5.1	4.8	15.3	[1][2]

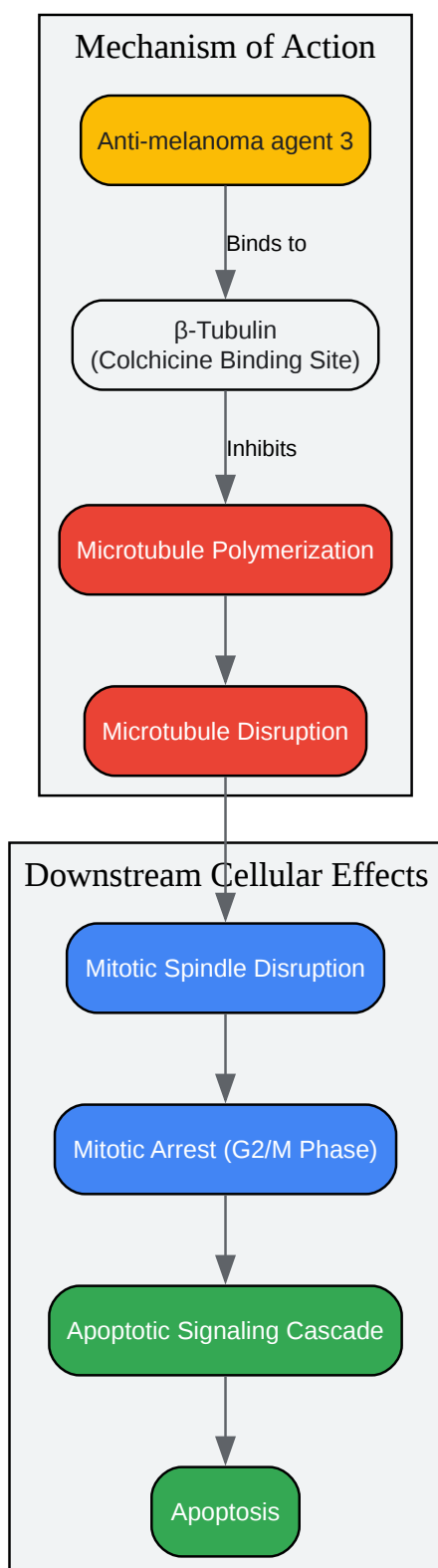
Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of **Anti-melanoma agent 3** is the inhibition of tubulin polymerization[1]. Microtubules, which are dynamic polymers of α - and β -tubulin heterodimers, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, **Anti-melanoma agent 3** induces cell cycle arrest, leading to apoptosis.

Specifically, **Anti-melanoma agent 3** binds to the colchicine binding site on β -tubulin[1]. This binding prevents the assembly of tubulin dimers into microtubules, leading to the destabilization of the microtubule network. Unlike some other tubulin-targeting agents such as paclitaxel, compounds that bind to the colchicine site are often effective against multidrug-resistant cancer cells that overexpress P-glycoprotein (Pgp)[2].

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine-site inhibitors triggers a cascade of downstream signaling events that ultimately lead to apoptosis. While direct studies on the specific signaling pathways affected by **Anti-melanoma agent 3** are limited, the known consequences of microtubule disruption provide a strong indication of the involved pathways.



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Caption: Proposed signaling pathway for **Anti-melanoma agent 3**.

The key downstream effects include:

- **Mitotic Arrest:** Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately leading to programmed cell death.

In Vivo Efficacy

The anti-tumor activity of **Anti-melanoma agent 3** has been evaluated in a preclinical melanoma xenograft model.

B16-F10 Xenograft Model

In a study using a B16-F10 melanoma xenograft model in C57BL/6 mice, **Anti-melanoma agent 3** demonstrated significant tumor growth inhibition[1].

Table 3: In Vivo Antitumor Efficacy of **Anti-melanoma Agent 3** (5cb)

Treatment Group	Dose and Schedule	Tumor Growth Inhibition (%)	Reference
Anti-melanoma agent 3 (5cb)	30 mg/kg, intraperitoneal, daily	Significant inhibition (quantitative data not specified)	[1]
DTIC (Dacarbazine)	10 mg/kg, intraperitoneal, daily	Less effective than 5cb	[1]

Experimental Protocol for In Vivo Studies

A general protocol for evaluating the in vivo efficacy in a B16-F10 xenograft model is as follows:

- **Cell Culture:** B16-F10 murine melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

- **Tumor Implantation:** A suspension of B16-F10 cells is injected subcutaneously into the flank of C57BL/6 mice.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly using caliper measurements.
- **Treatment Administration:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. **Anti-melanoma agent 3** is administered intraperitoneally at the specified dose and schedule.
- **Efficacy Evaluation:** Tumor growth is monitored throughout the study, and at the end of the experiment, tumors are excised and weighed.

Conclusion

Anti-melanoma agent 3 (compound 5cb) is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β -tubulin. It exhibits significant in vitro and in vivo anti-melanoma activity, including against drug-resistant cell lines. Its favorable pharmacological profile, including improved aqueous solubility compared to other tubulin inhibitors, makes it a promising candidate for further preclinical and clinical development as a therapeutic agent for melanoma and potentially other cancers. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in this novel class of anti-cancer compounds.

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References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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